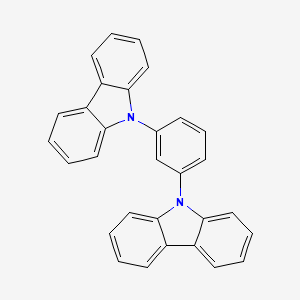

1,3-Bis(N-carbazolyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-(3-carbazol-9-ylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-5-16-27-23(12-1)24-13-2-6-17-28(24)31(27)21-10-9-11-22(20-21)32-29-18-7-3-14-25(29)26-15-4-8-19-30(26)32/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYDBGLUVPLRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621607 | |

| Record name | 9,9'-(1,3-Phenylene)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550378-78-4 | |

| Record name | 9,9'-(1,3-Phenylene)di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-[3-(9H-carbazol-9-yl)phenyl]-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(N-carbazolyl)benzene (mCP): Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a high-performance organic semiconductor material. Its unique molecular architecture, featuring two carbazole (B46965) moieties linked to a central benzene (B151609) ring at the meta positions, imparts desirable electronic and physical properties.[1] This guide provides a comprehensive overview of the chemical structure and prominent synthetic routes for mCP, tailored for professionals in research and development.

Chemical Structure and Properties

This compound is an aromatic compound with the chemical formula C30H20N2.[2][3] The molecule consists of a central benzene ring to which two carbazole units are attached via nitrogen-carbon bonds at the 1 and 3 positions of the benzene ring.

The IUPAC name for this compound is 9-(3-(9H-carbazol-9-yl)phenyl)-9H-carbazole. It is also known by several synonyms, including mCP, 1,3-di(9H-carbazol-9-yl)benzene, and N,N'-dicarbazolyl-3,5-benzene.[3]

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 550378-78-4 | [3] |

| Molecular Weight | 408.49 g/mol | [3][4] |

| Appearance | White to off-white powder or crystalline solid | [5] |

| Melting Point | 173-178 °C | [4][6] |

| λmax (in THF) | 292, 338 nm | [4][6] |

| Fluorescence (λem in THF) | 345, 360 nm | [4][6] |

Synthesis of this compound

The synthesis of mCP is primarily achieved through cross-coupling reactions that form the crucial carbon-nitrogen bonds between the carbazole and benzene moieties. The two most prevalent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[7][8] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of mCP, this involves the reaction of a dihalogenated benzene with carbazole.

Reaction Scheme:

General Synthesis Workflow for this compound.

Detailed Experimental Protocol (Representative):

This protocol is a representative example based on typical Buchwald-Hartwig amination procedures for similar compounds.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3, 2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.2 equivalents).

-

Addition of Reactants: Add carbazole (2.0 equivalents) and 1,3-dibromobenzene (1.0 equivalent) to the flask.

-

Solvent Addition: Add anhydrous, degassed toluene (B28343) as the solvent.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (typically between 80-110 °C) and stir for a period of 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to yield pure this compound.[9]

Quantitative Data Summary (Buchwald-Hartwig Amination):

| Parameter | Typical Value/Condition |

| Catalyst Loading | 1-5 mol% |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K3PO4) |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) |

| Temperature | 80-120 °C |

| Reaction Time | 12-48 hours |

| Reported Yields | 70-95% |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[10][11] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a viable and cost-effective method for the synthesis of mCP.

Reaction Scheme:

Ullmann Condensation Synthesis Workflow for mCP.

Detailed Experimental Protocol (Representative):

This protocol is a representative example based on typical Ullmann condensation procedures for similar compounds.

-

Reaction Setup: In a reaction vessel, combine the copper catalyst (e.g., copper(I) iodide, CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., potassium carbonate, 2.5 equivalents).

-

Addition of Reactants: Add carbazole (2.2 equivalents) and 1,3-diiodobenzene (1.0 equivalent) to the vessel.

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 150-180 °C) and stir for 24-48 hours under an inert atmosphere.

-

Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like toluene or chlorobenzene. Wash the combined organic extracts with water and brine, then dry over a drying agent.

-

Purification: After solvent removal, purify the crude product by column chromatography and/or recrystallization to obtain pure this compound.

Quantitative Data Summary (Ullmann Condensation):

| Parameter | Typical Value/Condition |

| Catalyst Loading | 10-100 mol% (can be stoichiometric) |

| Ligand | Diamines or amino acids (e.g., 1,10-phenanthroline, L-proline) |

| Base | Inorganic bases (e.g., K2CO3, Cs2CO3) |

| Solvent | High-boiling polar solvents (e.g., DMF, Dioxane, Toluene) |

| Temperature | 120-200 °C |

| Reaction Time | 24-72 hours |

| Reported Yields | 60-85% |

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the carbazole and central benzene rings.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point Analysis: To compare with the literature value.

Conclusion

This compound is a key organic electronic material with a well-defined chemical structure. Its synthesis is reliably achieved through established cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. The choice of synthetic route may depend on factors such as desired yield, reaction conditions, and cost of reagents. This guide provides the fundamental knowledge required for the successful synthesis and characterization of mCP for research and development purposes.

References

- 1. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 2. This compound | C30H20N2 | CID 22020377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. mCP - 1,3-ビス(N-カルバゾリル)ベンゼン 97 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound 97 550378-78-4 [sigmaaldrich.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. 1,3-ジ-9-カルバゾリルベンゼン (昇華精製品) | 1,3-Di-9-carbazolylbenzene | 550378-78-4 | 東京化成工業株式会社 [tcichemicals.com]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann coupling-An overview - operachem [operachem.com]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 1,3-Bis(N-carbazolyl)benzene (mCP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of 1,3-Bis(N-carbazolyl)benzene, commonly known as mCP. A versatile host material, mCP is pivotal in the advancement of organic electronics, particularly in the fabrication of high-efficiency blue phosphorescent Organic Light-Emitting Diodes (OLEDs).[1][2] This document details its electronic structure, spectroscopic behavior, and redox characteristics, supported by structured data, detailed experimental protocols, and process visualizations.

Core Properties of mCP

mCP's efficacy as a host material stems from its high triplet energy, which facilitates efficient energy transfer to phosphorescent dopants, and its deep Highest Occupied Molecular Orbital (HOMO) level, contributing to device stability.[2]

Photophysical Properties

The photophysical characteristics of mCP are fundamental to its function in optoelectronic devices. These properties, including absorption, fluorescence, and phosphorescence, are summarized below.

| Property | Value | Conditions |

| Absorption (λmax) | 292 nm, 338 nm | In Tetrahydrofuran (THF) |

| Fluorescence (λem) | 345 nm, 360 nm | In Tetrahydrofuran (THF) |

| Triplet Energy (ET) | 2.91 eV | - |

Table 1: Summary of key photophysical data for mCP. Data sourced from Ossila Ltd.[1]

Electrochemical Properties

The electrochemical properties of mCP define its charge injection and transport capabilities. The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters determined through techniques like cyclic voltammetry.

| Property | Value |

| HOMO Energy Level | -5.9 eV to -6.1 eV |

| LUMO Energy Level | -2.4 eV |

Table 2: Summary of key electrochemical data for mCP. Data sourced from Ossila Ltd. and Sigma-Aldrich.[1][3]

Experimental Protocols

Precise and reproducible characterization of mCP requires standardized experimental procedures. The following sections detail the methodologies for key photophysical and electrochemical analyses.

Photophysical Characterization Protocol

This protocol outlines the steps for measuring the absorption, fluorescence, and phosphorescence spectra of mCP.

Objective: To determine the absorption and emission characteristics, including the triplet energy level.

Materials & Equipment:

-

mCP powder (>99.5% sublimed purity)[1]

-

Spectroscopic grade solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane)

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer (Fluorometer)

-

Quartz cuvettes

-

Liquid nitrogen and dewar (for phosphorescence)

-

Ultrasonic bath

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of mCP in the chosen solvent (e.g., 10⁻⁵ to 10⁻⁶ mol L⁻¹).[4]

-

Use an ultrasonic bath to ensure complete dissolution of the mCP powder.

-

For all measurements, use a reference cuvette containing only the pure solvent to obtain a baseline.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of the mCP solution at room temperature.

-

Identify the wavelengths of maximum absorbance (λmax).

-

-

Fluorescence Spectroscopy:

-

Using the fluorometer, excite the sample at one of its absorption maxima (λmax).

-

Record the fluorescence emission spectrum at room temperature. The spectrum will show the wavelengths of maximum emission (λem).[4]

-

-

Phosphorescence Spectroscopy:

-

Place the sample cuvette in a dewar filled with liquid nitrogen to cool it to 77 K.[4]

-

Excite the sample at its λmax.

-

Record the emission spectrum after a time delay (e.g., 300 μs) to ensure that the short-lived fluorescence has decayed, isolating the long-lived phosphorescence.[4]

-

The highest-energy peak (shortest wavelength) in the phosphorescence spectrum corresponds to the T1 → S0 transition and is used to calculate the triplet energy (ET).

-

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(N-carbazolyl)benzene (mCP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Bis(N-carbazolyl)benzene, commonly known as mCP. A versatile molecule, mCP is a prominent host material in high-efficiency blue phosphorescent organic light-emitting diodes (OLEDs) due to its high triplet energy and deep highest occupied molecular orbital (HOMO) level. This document details established synthetic protocols, including the Ullmann condensation and the Buchwald-Hartwig amination, and provides a thorough summary of its structural and thermal characterization data. All quantitative information is presented in structured tables, and experimental methodologies are explicitly outlined. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the described processes.

Introduction

This compound (mCP) is an aromatic organic compound featuring a central benzene (B151609) ring substituted at the 1 and 3 positions with carbazolyl moieties. Its molecular structure imparts unique photophysical properties, making it a material of significant interest in the field of organic electronics. Specifically, its wide energy gap and high triplet energy (approximately 2.91 eV) make it an excellent host material for phosphorescent emitters, enabling efficient energy transfer and preventing back-energy transfer, which is crucial for the performance of blue OLEDs. This guide serves as a technical resource for researchers and professionals, offering detailed methodologies for its synthesis and comprehensive data for its characterization.

Synthesis of this compound (mCP)

The synthesis of mCP is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between the carbazole (B46965) and benzene moieties. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds.[1][2] In the synthesis of mCP, this reaction involves the coupling of carbazole with a dihalogenated benzene, typically 1,3-diiodobenzene (B1666199) or 1,3-dibromobenzene, in the presence of a copper catalyst and a base at elevated temperatures.

-

Reactants:

-

Carbazole (2.2 equivalents)

-

1,3-Diiodobenzene (1.0 equivalent)

-

Copper(I) iodide (CuI) (0.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

1,10-Phenanthroline (0.4 equivalents)

-

Toluene (B28343) (solvent)

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add carbazole, 1,3-diiodobenzene, CuI, K₂CO₃, and 1,10-phenanthroline.

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and filter through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure this compound.

-

References

An In-depth Technical Guide to 1,3-Bis(N-carbazolyl)benzene (mCP)

CAS Number: 550378-78-4

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(N-carbazolyl)benzene, commonly known as mCP. It details the physicochemical properties, synthesis methodologies, and primary applications of this versatile organic compound. With a high triplet energy and excellent hole-transporting capabilities, mCP has established itself as a critical host material in the fabrication of high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). This document presents quantitative data in structured tables, offers detailed experimental protocols for its use in OLED technology, and explores the broader context of carbazole (B46965) derivatives in medicinal chemistry, providing valuable insights for professionals in materials science and drug development.

Introduction

This compound, abbreviated as mCP, is an aromatic organic compound featuring a central benzene (B151609) ring substituted at the 1 and 3 positions with nitrogen-linked carbazole moieties. This molecular architecture imparts a unique set of electronic and photophysical properties, most notably a high triplet energy level (ET ≈ 2.91 eV) and a deep highest occupied molecular orbital (HOMO).[1] These characteristics make mCP an exemplary host material in organic electronics, particularly in the emissive layer of OLEDs. Its primary function is to facilitate efficient energy transfer to guest emitter molecules, thereby enhancing the quantum yield, color purity, and operational stability of the device.[1][2] Beyond its well-established role in optoelectronics, the carbazole scaffold, from which mCP is derived, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] This guide will delve into the technical specifics of mCP and also touch upon the broader potential of its structural class in the realm of drug discovery and development.

Physicochemical and Electronic Properties

The performance of mCP in its various applications is dictated by its fundamental physical and electronic properties. A summary of these key data points is provided below.

| Property | Value | Reference(s) |

| CAS Number | 550378-78-4 | [3] |

| Synonyms | mCP, 1,3-Di(9H-carbazol-9-yl)benzene, 9,9′-(1,3-Phenylene)bis-9H-carbazole, N,N′-Dicarbazolyl-3,5-benzene | [3] |

| Molecular Formula | C30H20N2 | [3] |

| Molecular Weight | 408.49 g/mol | [3] |

| Appearance | White powder/crystalline solid | [5] |

| Melting Point | 173-178 °C | [6] |

| Triplet Energy (ET) | 2.91 eV | [1][2] |

| Absorption Maxima (λmax) | 292, 338 nm | [6] |

| Fluorescence Emission (λem) | 345, 360 nm (in THF) | [6] |

| Purity | Typically ≥ 97% | [3][6] |

Synthesis of this compound

The most common laboratory and industrial synthesis of mCP is achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the cross-coupling of an aryl halide with an amine-containing compound.

General Synthesis Workflow

The synthesis involves the reaction of carbazole with 1,3-dibromobenzene (B47543) in the presence of a copper catalyst and a base.

Caption: General workflow for the synthesis of mCP via Ullmann condensation.

Experimental Protocol: Ullmann Condensation Synthesis

This protocol is a representative example based on established Ullmann condensation procedures.

-

Reaction Setup: To a dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add carbazole (2.2 equivalents), 1,3-dibromobenzene (1.0 equivalent), potassium carbonate (K2CO3, 2.5 equivalents), copper(I) iodide (CuI, 0.2 equivalents), and L-proline (0.4 equivalents).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask under a nitrogen atmosphere.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 150-160 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient. For applications in organic electronics, further purification by temperature-gradient sublimation is often required to achieve high purity.

Applications in Organic Light-Emitting Diodes (OLEDs)

mCP is a cornerstone material in the emissive layer of modern OLEDs, particularly for achieving high-performance blue emission, which has historically been a challenge for the technology.

Role as a Host Material

In a typical phosphorescent or TADF OLED, the emissive layer consists of a host material doped with a small percentage of a guest emitter. The high triplet energy of mCP (2.91 eV) is crucial as it is higher than that of most blue and green phosphorescent and TADF emitters. This energy difference ensures that excitons, once formed on the host molecules, can be efficiently and exothermically transferred to the guest emitter molecules, preventing back-transfer and non-radiative decay.

Caption: Simplified OLED structure and energy transfer mechanism from mCP host to emitter.

Performance in OLED Devices

The use of mCP as a host material has led to significant improvements in OLED performance metrics.

| Performance Metric | Typical Values with mCP Host | Reference(s) |

| Device Color | Blue | [7] |

| Maximum Luminance | 28,718 - 35,677 Cd/m2 | [7] |

| Maximum External Quantum Efficiency (EQE) | 19.8 - 23.5 % | [7] |

| Turn-On Voltage | 2.8 - 3.0 V | [7] |

Experimental Protocol: Solution-Processed OLED Fabrication

This protocol describes the fabrication of a simple solution-processed OLED using a mixed-host system including mCP.

-

Substrate Cleaning: Clean Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 5 minutes to enhance the work function of the ITO.[3]

-

Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate. Anneal the substrate to remove residual solvent.

-

Emissive Layer (EML) Preparation and Deposition: Prepare a solution of the host materials, for example, a mixture of poly(N-vinylcarbazole) (PVK) and mCP, and the desired TADF or phosphorescent emitter in a suitable solvent like chlorobenzene. The doping concentration of the emitter is typically between 5-10 wt%. Spin-coat the EML solution onto the HTL layer inside a nitrogen-filled glovebox. Anneal the substrate to form a uniform film.[3]

-

Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Deposit the ETL material (e.g., TPBi), followed by a thin layer of Lithium Fluoride (LiF) and a final layer of Aluminum (Al) to form the cathode.[3]

-

Encapsulation: Encapsulate the completed device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

Relevance to Drug Development

While this compound (mCP) itself is primarily utilized in materials science and has no reported direct pharmacological activity, the core carbazole structure is of significant interest to medicinal chemists and drug development professionals.[1][2][3][4]

The Carbazole Scaffold in Medicinal Chemistry

The carbazole nucleus is considered a "privileged scaffold" due to its ability to serve as a template for designing ligands for a variety of biological targets. Its rigid, planar, and aromatic nature allows for effective interactions with proteins and nucleic acids.

Caption: Diverse biological activities of carbazole-based compounds.

Examples of Carbazole-Based Drugs and Clinical Candidates

-

Carvedilol: A well-known beta-blocker containing a carbazole moiety, used to treat high blood pressure and heart failure.

-

Ellipticine: A naturally occurring carbazole alkaloid that has been studied for its potent anticancer properties.[2]

-

Alectinib and Midostaurin: Modern anticancer drugs that incorporate the carbazole structure.[2]

The diverse biological activities of carbazole derivatives suggest that bis-carbazole structures, such as mCP, could serve as starting points for the design of novel therapeutic agents.[1][2] The two carbazole units could potentially interact with bivalent biological targets or offer opportunities for dual-pharmacophore drug design. Further research into the biological screening of mCP and its analogues may unveil unforeseen therapeutic potential.

Safety and Handling

This compound is classified as an irritant. It may cause skin and respiratory irritation, and there is a risk of serious eye damage.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound (mCP) is a high-performance organic material with a well-defined and critical role in the advancement of OLED technology. Its exceptional photophysical properties, particularly its high triplet energy, have enabled the development of efficient and stable blue light-emitting devices. The synthesis of mCP is well-established through methods like the Ullmann condensation. While its primary application lies in materials science, the foundational carbazole scaffold holds significant promise in medicinal chemistry, offering a fertile ground for the development of new therapeutic agents. This guide provides a comprehensive technical resource for researchers in both organic electronics and drug development, highlighting the key data, protocols, and broader scientific context of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Biscarbazole Derivatives: Synthesis, Characterization, Antimicrobial and Antitumor Activity, and Molecular Docking Study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [jos.ac.cn]

- 6. Performance optimization of solution-processed TADF-OLEDs using core-identical small, medium, and high molecular weight hosts - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Solution-Processed OLEDs Based on Thermally Activated Delayed Fluorescence Copper(I) Complexes with Intraligand Charge-Transfer Excited State - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-Bis(N-carbazolyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a high-triplet energy host material frequently utilized in the emissive layer of organic light-emitting diodes (OLEDs), particularly for achieving efficient blue phosphorescence.[1][2] Its wide energy gap and high thermal stability make it a subject of significant interest in materials science and optoelectronics. A thorough understanding of its spectroscopic properties is crucial for optimizing device performance and for the development of new materials. This technical guide provides a comprehensive overview of the spectroscopic analysis of mCP, including its photophysical, nuclear magnetic resonance, and mass spectrometric characteristics. Detailed experimental protocols are provided to aid in the replication and further investigation of these properties.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its key characteristics.

Photophysical Properties

| Parameter | Value(s) | Solvent/Conditions |

| UV-Vis Absorption (λmax) | 292 nm, 338 nm | Tetrahydrofuran (B95107) (THF) |

| ~295 nm, ~340 nm | Cyclohexane (B81311) | |

| Fluorescence Emission (λem) | 345 nm, 360 nm | Tetrahydrofuran (THF) |

Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl3) Standard: Tetramethylsilane (B1202638) (TMS)

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 8.15 (d, 4H), 7.55-7.45 (m, 6H), 7.40-7.30 (m, 8H), 7.20 (s, 1H) |

| ¹³C NMR | 140.8, 137.9, 129.2, 126.0, 123.5, 120.4, 120.2, 109.8 |

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₃₀H₂₀N₂ |

| Molecular Weight | 408.49 g/mol |

| Predicted Molecular Ion (M⁺) | m/z 408 |

| Predicted Key Fragmentation | m/z 241 (C₁₈H₁₁N⁺), m/z 167 (C₁₂H₉N⁺) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses of this compound are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance of mCP in a suitable solvent.

Materials:

-

This compound (mCP)

-

Spectroscopic grade cyclohexane

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of mCP in cyclohexane (e.g., 1 x 10⁻⁵ M).

-

Ensure the spectrophotometer is calibrated.

-

Fill a quartz cuvette with the cyclohexane solvent to serve as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the cuvette with the mCP solution and then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the absorbance from a suitable starting wavelength (e.g., 200 nm) to a suitable ending wavelength (e.g., 400 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

Photoluminescence Spectroscopy

Objective: To determine the emission spectrum of mCP in a suitable solvent.

Materials:

-

This compound (mCP)

-

Spectroscopic grade tetrahydrofuran (THF)

-

Quartz cuvettes (1 cm path length)

-

Fluorometer

Procedure:

-

Prepare a dilute solution of mCP in THF (e.g., 1 x 10⁻⁶ M).

-

Set the excitation wavelength on the fluorometer to one of the absorption maxima of mCP (e.g., 292 nm or 338 nm).

-

Fill a quartz cuvette with the mCP solution.

-

Place the cuvette in the fluorometer.

-

Scan the emission spectrum over a suitable wavelength range (e.g., 320 nm to 500 nm).

-

Identify the wavelengths of maximum emission (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of mCP.

Materials:

-

This compound (mCP)

-

Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of mCP in about 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, ensuring proper shimming and tuning of the instrument.

-

Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the ¹³C NMR spectrum.

-

Reference the chemical shifts to the TMS signal (0.00 ppm).

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of mCP.

Materials:

-

This compound (mCP)

-

Mass spectrometer with an electron ionization (EI) source

Procedure:

-

Introduce a small amount of the solid mCP sample into the mass spectrometer via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

Ionize the sample molecules using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan the mass-to-charge (m/z) ratio over a suitable range (e.g., m/z 50-500).

-

Record the mass spectrum.

-

Identify the molecular ion peak (M⁺) and major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway of this compound under electron ionization.

References

The Triplet Energy Level of 1,3-Bis(N-carbazolyl)benzene (mCP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a wide-bandgap host material extensively utilized in the field of organic electronics, particularly in the fabrication of high-efficiency blue phosphorescent organic light-emitting diodes (OLEDs).[1] Its high triplet energy level is a critical property that enables efficient energy transfer to blue-emitting phosphorescent guest molecules, preventing back-energy transfer and maximizing device performance. This technical guide provides an in-depth analysis of the triplet energy level of mCP, including its quantitative value, the experimental and computational methodologies for its determination, and its significance in the context of organic electronics.

Core Photophysical Data

The photophysical properties of mCP are central to its function as a host material. The most critical parameter is its high triplet energy, which allows it to host high-energy triplet emitters, such as those used for blue phosphorescence.

| Property | Value | Reference |

| Triplet Energy (ET) | 2.91 eV | [1][2][3] |

| Absorption Maximum (λmax) | 292, 338 nm (in THF) | [3] |

| Fluorescence Maximum (λem) | 345, 360 nm (in THF) | |

| Highest Occupied Molecular Orbital (HOMO) | 5.9 - 6.1 eV | [3] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.4 eV | [3] |

Experimental Determination of the Triplet Energy Level

The triplet energy level of organic molecules like mCP is experimentally determined from the highest-energy vibronic peak of the phosphorescence spectrum. This measurement is typically performed at cryogenic temperatures (77 K) to minimize thermal broadening and enhance the phosphorescence signal.

Experimental Protocol: Low-Temperature Phosphorescence Spectroscopy

-

Sample Preparation: A dilute solution of mCP is prepared in a suitable solvent that forms a rigid glass at low temperatures, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or a mixture of solvents. The concentration is kept low (typically 10-5 to 10-4 M) to prevent aggregation and triplet-triplet annihilation. The solution is then placed in a quartz tube.

-

Degassing: The sample is thoroughly degassed to remove dissolved oxygen, which is an efficient quencher of triplet states. This is typically achieved by several freeze-pump-thaw cycles.

-

Cryogenic Setup: The quartz tube containing the degassed sample is placed in a quartz dewar filled with liquid nitrogen (77 K).

-

Photoexcitation: The sample is excited with a monochromatic light source, usually a xenon lamp coupled to a monochromator or a laser, at a wavelength corresponding to an absorption band of mCP (e.g., 292 nm or 338 nm).

-

Phosphorescence Detection: The emitted light is collected at a 90° angle to the excitation beam and is focused onto the entrance slit of a spectrofluorometer. To isolate the long-lived phosphorescence from the short-lived fluorescence, a time-resolved detection method is employed. This can be achieved using a pulsed excitation source and a gated detector, or by using a mechanical chopper to introduce a delay between excitation and emission detection.

-

Spectral Acquisition: The phosphorescence spectrum is recorded by scanning the emission monochromator. The spectrum will typically show a vibronic structure.

-

Triplet Energy Calculation: The triplet energy (ET) is determined from the energy of the highest-energy peak (the 0-0 transition) in the phosphorescence spectrum. The wavelength of this peak (λphos) is converted to energy in electron volts (eV) using the following equation:

ET (eV) = 1240 / λphos (nm)

The following diagram illustrates the workflow for the experimental determination of the triplet energy level.

Computational Determination of the Triplet Energy Level

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the triplet energy of molecules.

Computational Protocol: DFT Calculation

-

Molecular Geometry Optimization: The ground-state (singlet) geometry of the mCP molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Triplet State Calculation: Starting from the optimized ground-state geometry, a single-point energy calculation is performed for the lowest triplet state (T1). Alternatively, the geometry of the T1 state can be optimized. For triplet state calculations, the spin multiplicity is set to 3.

-

Energy Calculation: The energies of the optimized ground state (S0) and the first triplet state (T1) are calculated.

-

Triplet Energy Determination: The adiabatic triplet energy is the difference between the energies of the optimized T1 and S0 states. The vertical triplet energy is the energy difference between the T1 and S0 states at the optimized S0 geometry.

The following diagram illustrates the logical flow of the computational determination of the triplet energy.

Significance in OLED Technology

The high triplet energy of mCP is paramount for its successful application as a host material in blue phosphorescent OLEDs. In these devices, a phosphorescent guest molecule (emitter) is dispersed in the mCP host matrix. During device operation, excitons (bound electron-hole pairs) are formed on the host molecules. For efficient light emission, the triplet energy of the host must be higher than that of the guest. This ensures that the triplet excitons can be efficiently transferred from the mCP host to the phosphorescent guest, where they can radiatively decay to produce light. If the host's triplet energy were lower than the guest's, the energy transfer would be inefficient, and a significant portion of the energy would be lost through non-radiative pathways, leading to poor device efficiency.

The following diagram illustrates the energy transfer process in an mCP-based OLED.

Conclusion

The triplet energy level of this compound (mCP) at 2.91 eV is a cornerstone of its utility in high-performance blue phosphorescent OLEDs. This high triplet energy, determined through low-temperature phosphorescence spectroscopy and corroborated by computational methods, ensures efficient energy transfer to blue-emitting dopants, a critical factor for achieving high quantum efficiencies in modern display and lighting technologies. A thorough understanding of this fundamental property and the methodologies to determine it is essential for researchers and professionals working on the development of advanced organic electronic materials and devices.

References

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of mCP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 1,3-Bis(N-carbazolyl)benzene (mCP), a material of significant interest in organic electronics. This document details the experimental methodologies for determining these crucial electronic properties, presents a summary of reported values, and illustrates the experimental workflow.

Core Data Presentation: HOMO and LUMO Energy Levels of mCP

The electronic properties of mCP, particularly its HOMO and LUMO energy levels, are critical for designing and optimizing organic electronic devices such as Organic Light Emitting Diodes (OLEDs). A summary of experimentally determined and reported values is presented in the table below. Variations in these values can be attributed to different experimental conditions, measurement techniques, and reference standards.

| HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Source |

| -5.9 | -2.4 | 3.5 | Cyclic Voltammetry / UV-Vis Spectroscopy | [1] |

| -6.1 | -2.4 | 3.7 | Cyclic Voltammetry / UV-Vis Spectroscopy | |

| -5.9 | Not Specified | Not Specified | Not Specified | [2] |

Note: The energy gap is calculated as the difference between the LUMO and HOMO levels.

Experimental Protocols

The determination of HOMO and LUMO energy levels of organic materials like mCP is typically achieved through a combination of electrochemical and spectroscopic techniques. The most common methods are Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS).

Determination of HOMO and LUMO Levels by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. The oxidation and reduction potentials obtained from CV measurements can be used to estimate the HOMO and LUMO energy levels, respectively.

Methodology:

-

Instrumentation: A standard three-electrode electrochemical cell equipped with a potentiostat is used.

-

Sample Preparation:

-

A solution of mCP (typically 1-5 mM) is prepared in a suitable anhydrous and deoxygenated organic solvent such as dichloromethane (B109758) (DCM) or acetonitrile.

-

A supporting electrolyte, for instance, 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is added to the solution to ensure sufficient conductivity.

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.[3]

-

-

Measurement Procedure:

-

The three electrodes are immersed in the sample solution.

-

The potential of the working electrode is scanned linearly with time, first in the positive direction to measure the oxidation potential and then in the negative direction for the reduction potential.

-

A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration. The half-wave potential of the Fc/Fc⁺ couple is measured under the same conditions and is assumed to be -4.8 eV relative to the vacuum level.

-

The scan rate is typically set between 20 and 100 mV/s.[3]

-

-

Data Analysis:

-

The onset oxidation potential (Eox) and onset reduction potential (Ered) of mCP are determined from the resulting cyclic voltammogram.

-

The HOMO and LUMO energy levels are calculated using the following empirical formulas:

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

-

Determination of HOMO Level by Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive spectroscopic technique that measures the kinetic energy of photoelectrons emitted from a sample upon irradiation with ultraviolet light to determine the electronic structure of the valence region.

Methodology:

-

Instrumentation: An ultra-high vacuum (UHV) chamber equipped with a UV light source (typically a helium discharge lamp, He I at 21.22 eV) and an electron energy analyzer.[4]

-

Sample Preparation:

-

A thin film of mCP is deposited on a conductive substrate (e.g., indium tin oxide (ITO) coated glass or a clean metal foil like gold or silver).

-

The deposition is typically performed via thermal evaporation in a high-vacuum chamber to ensure a clean and uniform film. The thickness of the film is usually in the range of 5-20 nm.

-

The prepared sample is then transferred to the UHV analysis chamber without breaking the vacuum to avoid surface contamination.

-

-

Measurement Procedure:

-

The sample is irradiated with He I photons.

-

The energy of the emitted photoelectrons is measured by the electron energy analyzer. A bias voltage is applied to the sample to separate the sample and analyzer Fermi levels, allowing for the determination of the secondary electron cutoff.[4]

-

-

Data Analysis:

-

The UPS spectrum shows the distribution of photoelectrons as a function of their binding energy.

-

The HOMO level is determined from the onset of the highest energy peak in the valence band region of the spectrum.[4]

-

The work function of the material can also be determined from the secondary electron cutoff in the spectrum.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the HOMO and LUMO energy levels of mCP.

Caption: Workflow for HOMO/LUMO determination of mCP.

References

The Solubility Profile of 1,3-Bis(N-carbazolyl)benzene (mCP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Bis(N-carbazolyl)benzene (mCP), a key organic material in the development of optoelectronic devices. Understanding the solubility of mCP in various organic solvents is critical for its purification, thin-film fabrication, and overall device performance. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility testing.

Core Topic: Solubility of this compound (mCP)

This compound, commonly known as mCP, is a wide bandgap host material frequently utilized in organic light-emitting diodes (OLEDs), particularly for efficient blue phosphorescent emitters.[1][2] Its high triplet energy and suitable charge transport properties make it a staple in the field of organic electronics.[1][2] The process of fabricating high-performance OLEDs often involves solution-based techniques, making the solubility of mCP in common organic solvents a crucial parameter.

Quantitative Solubility Data

The solubility of mCP has been experimentally determined in a range of organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of mCP in twelve different solvents at temperatures from 283.15 K to 313.15 K.[3]

| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |

| Methanol | 283.15 | 0.0182 |

| 288.15 | 0.0211 | |

| 293.15 | 0.0246 | |

| 298.15 | 0.0287 | |

| 303.15 | 0.0335 | |

| 308.15 | 0.0392 | |

| 313.15 | 0.0458 | |

| Ethanol | 283.15 | 0.0298 |

| 288.15 | 0.0345 | |

| 293.15 | 0.0401 | |

| 298.15 | 0.0468 | |

| 303.15 | 0.0548 | |

| 308.15 | 0.0642 | |

| 313.15 | 0.0754 | |

| Isopropanol | 283.15 | 0.0389 |

| 288.15 | 0.0452 | |

| 293.15 | 0.0528 | |

| 298.15 | 0.0620 | |

| 303.15 | 0.0729 | |

| 308.15 | 0.0859 | |

| 313.15 | 0.1012 | |

| n-Butanol | 283.15 | 0.0512 |

| 288.15 | 0.0598 | |

| 293.15 | 0.0701 | |

| 298.15 | 0.0825 | |

| 303.15 | 0.0973 | |

| 308.15 | 0.1149 | |

| 313.15 | 0.1360 | |

| Ethyl Acetate | 283.15 | 2.53 |

| 288.15 | 3.01 | |

| 293.15 | 3.57 | |

| 298.15 | 4.24 | |

| 303.15 | 5.04 | |

| 308.15 | 5.99 | |

| 313.15 | 7.13 | |

| n-Hexane | 283.15 | 0.0135 |

| 288.15 | 0.0159 | |

| 293.15 | 0.0186 | |

| 298.15 | 0.0219 | |

| 303.15 | 0.0258 | |

| 308.15 | 0.0304 | |

| 313.15 | 0.0358 | |

| Dichloromethane (B109758) | 273.15 | 45.4 |

| 278.15 | 52.8 | |

| 283.15 | 61.4 | |

| 288.15 | 71.3 | |

| 293.15 | 82.8 | |

| 298.15 | 96.1 | |

| 303.15 | 111.4 | |

| Toluene | 283.15 | 5.11 |

| 288.15 | 6.10 | |

| 293.15 | 7.28 | |

| 298.15 | 8.68 | |

| 303.15 | 10.35 | |

| 308.15 | 12.35 | |

| 313.15 | 14.74 | |

| Acetonitrile | 283.15 | 0.098 |

| 288.15 | 0.114 | |

| 293.15 | 0.133 | |

| 298.15 | 0.155 | |

| 303.15 | 0.181 | |

| 308.15 | 0.211 | |

| 313.15 | 0.246 | |

| Tetrahydrofuran | 283.15 | 14.35 |

| 288.15 | 17.18 | |

| 293.15 | 20.57 | |

| 298.15 | 24.62 | |

| 303.15 | 29.46 | |

| 308.15 | 35.25 | |

| 313.15 | 42.18 | |

| 1-Methyl-2-pyrrolidinone | 293.15 | 1.89 |

| 298.15 | 2.25 | |

| 303.15 | 2.68 | |

| 308.15 | 3.18 | |

| 313.15 | 3.78 | |

| 318.15 | 4.49 | |

| 323.15 | 5.34 | |

| Dimethyl Sulfoxide | 293.15 | 0.231 |

| 298.15 | 0.270 | |

| 303.15 | 0.315 | |

| 308.15 | 0.368 | |

| 313.15 | 0.429 | |

| 318.15 | 0.501 | |

| 323.15 | 0.585 |

Data extracted from the Journal of Chemical & Engineering Data.[3]

Experimental Protocol: Isothermal Saturation Method

The solubility data presented was obtained using the isothermal saturation method.[3] This is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Apparatus:

-

This compound (mCP), purity > 99%

-

Selected organic solvents, analytical grade

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance

-

UV-vis spectrophotometer

-

Syringe filters (0.45 μm)

Procedure:

-

An excess amount of mCP is added to a known volume of the selected organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The solution is agitated using a magnetic stirrer at a constant temperature, maintained by the thermostatic water bath.

-

The system is allowed to reach equilibrium, which is typically determined by taking samples at different time intervals and measuring their concentration until a constant value is achieved.

-

Once equilibrium is reached, the stirring is stopped, and the solution is allowed to settle.

-

A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe and immediately filtered to remove any undissolved solid.

-

The filtered saturated solution is then diluted with the same solvent to a concentration within the linear range of the UV-vis spectrophotometer.

-

The absorbance of the diluted solution is measured at the maximum absorption wavelength (λmax) of mCP in that specific solvent.

-

The concentration of mCP in the saturated solution is calculated using a pre-established calibration curve of absorbance versus concentration.

-

The mole fraction solubility is then calculated from the concentration data.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the isothermal saturation method for determining the solubility of mCP.

Caption: Logical workflow for determining mCP solubility.

Conclusion

The solubility of this compound is highly dependent on the choice of solvent and the temperature. It exhibits high solubility in chlorinated solvents like dichloromethane and aromatic solvents such as toluene, as well as in tetrahydrofuran. In contrast, its solubility is significantly lower in alcohols and non-polar aliphatic solvents like n-hexane. This data is instrumental for researchers and professionals in selecting appropriate solvent systems for the processing and application of mCP in organic electronic devices. The provided experimental protocol offers a robust methodology for reproducing or extending these solubility studies.

References

Crystal Structure of 1,3-Bis(N-carbazolyl)benzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a key organic material utilized extensively in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). Its high triplet energy and excellent hole-transporting properties make it an ideal host material for phosphorescent emitters. While not directly applicable to drug development, the principles of its structural determination and the characterization of its crystalline form are of significant interest to researchers in medicinal chemistry and materials science for understanding molecular packing, intermolecular interactions, and solid-state properties. This guide provides an in-depth look at the crystal structure of mCP, including its crystallographic data, and the experimental protocols for its synthesis and crystallization.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 621623 and is also accessible via the Crystallography Open Database (COD) with the identification number 1516433.[1]

Table 1: Crystal Data and Structure Refinement for this compound (mCP)

| Parameter | Value |

| Empirical Formula | C₃₀H₂₀N₂ |

| Formula Weight | 408.49 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.926(2) Å |

| b | 9.983(2) Å |

| c | 20.321(4) Å |

| α | 90° |

| β | 104.13(3)° |

| γ | 90° |

| Volume | 2148.3(7) ų |

| Z | 4 |

| Calculated Density | 1.262 Mg/m³ |

| Absorption Coefficient | 0.072 mm⁻¹ |

| F(000) | 856 |

| Data Collection | |

| Theta range for data collection | 2.06 to 25.99° |

| Index ranges | -13<=h<=13, -12<=k<=12, -24<=l<=24 |

| Reflections collected | 21013 |

| Independent reflections | 4204 [R(int) = 0.0355] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4204 / 0 / 281 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0418, wR2 = 0.1119 |

| R indices (all data) | R1 = 0.0573, wR2 = 0.1228 |

| Largest diff. peak and hole | 0.203 and -0.191 e.Å⁻³ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the C-N bond between the carbazole (B46965) and benzene (B151609) moieties.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add carbazole (2.2 equivalents), 1,3-dibromobenzene (1.0 equivalent), sodium tert-butoxide (2.5 equivalents), a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂, ~2 mol%), and a suitable phosphine ligand like S-Phos (~4 mol%).

-

Solvent Addition: Add anhydrous toluene (B28343) to the flask via syringe.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from an organic solvent.

Workflow for Crystal Growth:

Caption: Experimental workflow for growing single crystals of mCP.

Detailed Protocol:

-

Solvent Selection: Choose a solvent or a solvent mixture in which mCP has moderate solubility at room temperature and higher solubility at elevated temperatures. A mixture of dichloromethane and hexane or toluene and hexane can be effective.

-

Dissolution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Filtration: While the solution is still hot, filter it through a pre-warmed funnel with a cotton or glass wool plug to remove any insoluble impurities.

-

Crystallization: Cover the container of the hot, filtered solution with a lid or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Isolation: Allow the solution to stand undisturbed at room temperature for several days to a week. As the solvent slowly evaporates, single crystals will form. Once crystals of a suitable size have grown, they can be carefully isolated from the mother liquor.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Workflow for X-ray Diffraction:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a specific temperature (e.g., 293 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data to obtain the final, accurate crystal structure.

Conclusion

The detailed crystallographic data and experimental protocols provided in this guide offer a comprehensive understanding of the solid-state structure of this compound. For researchers in materials science, this information is fundamental for designing and synthesizing new materials with tailored properties for electronic applications. For professionals in drug development and medicinal chemistry, the methodologies described for synthesis, purification, crystallization, and structural analysis are transferable and essential skills for the characterization of any new chemical entity.

References

In-Depth Technical Guide: Thermal Properties of 1,3-Bis(N-carbazolyl)benzene (mCP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(N-carbazolyl)benzene, commonly known as mCP, is a key organic semiconductor material widely utilized in the field of organic electronics. Its primary application is as a host material in Organic Light-Emitting Diodes (OLEDs), particularly for efficient blue phosphorescent emitters, owing to its high triplet energy and deep highest occupied molecular orbital (HOMO) level.[1][2] The thermal stability and glass transition temperature of mCP are critical parameters that dictate the operational lifetime, efficiency, and reliability of devices in which it is incorporated. A high glass transition temperature (Tg) is associated with morphological stability, preventing the degradation of the amorphous thin films used in OLEDs during operation. Similarly, high thermal decomposition temperature (Td) is essential to withstand the fabrication processes, such as thermal evaporation, and to ensure long-term device stability.

This technical guide provides a comprehensive overview of the thermal stability and glass transition temperature of mCP, compiling available quantitative data, detailing experimental methodologies for its characterization, and presenting logical workflows for its analysis.

Core Thermal Properties of mCP

The thermal characteristics of mCP have been investigated using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While mCP is generally recognized for its excellent thermal stability, specific values for its glass transition temperature are not widely reported in peer-reviewed literature. However, data on its melting point and vaporization enthalpy are available.

Quantitative Thermal Data

The following table summarizes the key thermal properties of mCP. It is important to note that while a specific glass transition temperature for mCP is not definitively documented in the primary literature reviewed, a closely related, larger derivative, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB), exhibits a high Tg of 165 °C, suggesting that mCP also possesses a significant glass transition temperature.[3]

| Property | Value | Method | Notes |

| Chemical Name | This compound | - | Also known as mCP, 1,3-Di(9H-carbazol-9-yl)benzene |

| CAS Number | 550378-78-4 | - | |

| Molecular Formula | C30H20N2 | - | |

| Molecular Weight | 408.49 g/mol | - | |

| Melting Point (Tm) | 173-178 °C | DSC | Literature values are consistent in this range.[1] |

| Vaporization Enthalpy (ΔHvap) | Derived from TGA | TGA | The rate of mass loss as a function of temperature can be correlated with Langmuir's equation to derive the vaporization enthalpy.[4] |

| Glass Transition Temp. (Tg) | Not explicitly reported | DSC | A related derivative, CPCB, has a Tg of 165 °C.[3] |

| Decomposition Temp. (Td) | Not explicitly reported | TGA | Generally considered to have high thermal stability. |

Experimental Protocols

The characterization of the thermal properties of mCP involves standardized procedures using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Thermal Decomposition

TGA is employed to determine the thermal stability and decomposition temperature of a material. The instrument measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small amount of the mCP sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan, commonly made of alumina (B75360) or platinum.

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically involving a ramp from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs. The onset temperature of decomposition can also be determined from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Point

DSC is a technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is used to determine the glass transition temperature (Tg) and the melting point (Tm).

Methodology:

-

Sample Preparation: A small amount of the mCP sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas, such as nitrogen.

-

A temperature program is established, which often includes a heat-cool-heat cycle to erase the thermal history of the sample. For instance:

-

Heat from ambient to a temperature above the expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Cool rapidly to a temperature well below the expected Tg (e.g., -50 °C).

-

Heat again at a controlled rate (e.g., 10 °C/min) to observe the thermal transitions.

-

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis:

-

Glass Transition (Tg): The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically reported as the midpoint of this transition.[5][6]

-

Melting Point (Tm): The melting of a crystalline material is observed as an endothermic peak. The Tm is typically taken as the peak temperature of this endotherm.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal characterization of mCP using TGA and DSC.

Logical Relationship of Thermal Properties to Device Performance

The thermal properties of mCP are directly linked to the performance and stability of OLED devices. This diagram illustrates these relationships.

Conclusion

This compound (mCP) is a cornerstone material in the advancement of OLED technology, with its thermal properties being paramount to the fabrication of robust and long-lasting devices. While its melting point is well-documented, a definitive glass transition temperature has yet to be widely reported, though evidence from similar molecular structures suggests it is significant. The high thermal stability of mCP, ascertainable through thermogravimetric analysis, allows it to withstand the rigors of device manufacturing. For researchers and professionals in drug development, where organic molecules with well-defined thermal properties are also of interest, the methodologies and data presented here for mCP serve as a valuable reference for the characterization of novel organic compounds. Future work should aim to definitively determine the glass transition and decomposition temperatures of mCP to provide a more complete thermal profile of this important organic semiconductor.

References

- 1. ossila.com [ossila.com]

- 2. This compound | 550378-78-4 [chemicalbook.com]

- 3. A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. tainstruments.com [tainstruments.com]

- 6. mt.com [mt.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Bis(N-carbazolyl)benzene via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1,3-Bis(N-carbazolyl)benzene (mCP) using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, finding wide application in the synthesis of pharmaceuticals, organic electronic materials, and other functional organic molecules.[1][2][3] this compound is a key material in organic light-emitting diodes (OLEDs) due to its excellent hole-transporting properties.

Reaction Principle

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide. In this specific application, two equivalents of carbazole (B46965) are coupled with one equivalent of 1,3-dibromobenzene (B47543) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][2][4] The selection of the appropriate ligand is critical for an efficient reaction, with bulky, electron-rich phosphine ligands often providing the best results.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination synthesis of this compound. The data is compiled from typical results reported for similar N-arylation reactions of carbazoles.

| Parameter | Value/Condition | Notes |

| Reactants | ||

| 1,3-Dibromobenzene | 1.0 mmol | Limiting reagent |

| Carbazole | 2.2 mmol | Slight excess to ensure complete reaction |

| Catalyst System | ||

| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | 2-5 mol% | Pre-catalyst, reduced in situ to Pd(0) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1-2.5 mol% | A common Pd(0) source |

| Ligand | ||

| XPhos | 4-10 mol% | Bulky phosphine ligand, effective for this transformation |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 4-10 mol% | Another effective bulky phosphine ligand |

| Base | ||

| Sodium tert-butoxide (NaOt-Bu) | 2.5-3.0 mmol | Strong, non-nucleophilic base |

| Potassium carbonate (K₂CO₃) | 2.5-3.0 mmol | A milder base option |

| Solvent | ||

| Toluene (B28343) | 5-10 mL/mmol of aryl halide | Anhydrous conditions are crucial |

| 1,4-Dioxane | 5-10 mL/mmol of aryl halide | Anhydrous conditions are crucial |

| Reaction Conditions | ||

| Temperature | 100-120 °C | Reaction is typically heated to reflux |

| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS for completion |

| Yield | >85% | Isolated yield after purification |

Experimental Workflow

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Materials:

-

1,3-Dibromobenzene (1.0 mmol, 236 mg)

-

Carbazole (2.2 mmol, 368 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.04 mmol, 9.0 mg)

-

XPhos (0.08 mmol, 38.2 mg)

-

Sodium tert-butoxide (2.5 mmol, 240 mg)

-

Anhydrous toluene (10 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite

Equipment:

-

Schlenk flask or reaction vial

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromobenzene (1.0 mmol, 236 mg), carbazole (2.2 mmol, 368 mg), palladium(II) acetate (0.04 mmol, 9.0 mg), and XPhos (0.08 mmol, 38.2 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under a positive pressure of the inert gas, add sodium tert-butoxide (2.5 mmol, 240 mg). Following this, add anhydrous toluene (10 mL) via syringe.

-

Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.

-

Extraction: Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-